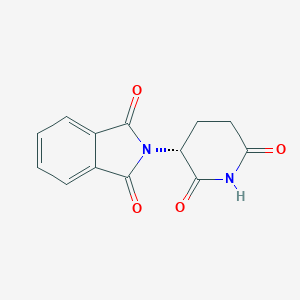

(+)-Thalidomide

説明

Synthesis Analysis

Thalidomide and its analogs are synthesized using various methods, including green chemistry approaches. One efficient method involves microwave irradiation, allowing for the preparation of thalidomide and its analogs in a one-pot multicomponent synthesis system, showing good yields and efficiency (Benjamin & Hijji, 2017). Another approach involves solid-phase synthesis, offering high yields and purities for thalidomide analogs, demonstrating the versatility of synthesis methods (Xiao et al., 2002).

Molecular Structure Analysis

The molecular structure of thalidomide plays a crucial role in its biological activity. Studies on the isolated thalidomide molecule, particularly its rotational spectrum, help understand its chirality-dependent biological activity. The equatorial conformer, identified through spectroscopy, aligns with the bound (S)-enantiomer's structure to its target protein, cereblon, highlighting the significance of molecular conformation in its biological effects (Blanco et al., 2021).

Chemical Reactions and Properties

Thalidomide's chemical reactions, particularly its interaction with biological targets, are crucial for its effects. The compound's interaction with cereblon, a primary direct target, is a pivotal reaction that leads to the recruitment of various "neosubstrates," depending on the ligand's shape. This interaction underpins the pleiotropic effects of thalidomide and its derivatives (Ito & Handa, 2020).

Physical Properties Analysis

The physical properties of (+)-Thalidomide, such as melting points and solubility, are essential for its formulation and delivery. The enantiomers of thalidomide, including the (+)-isomer, have distinct physical properties that influence their biological activity and pharmacokinetics. The study of these properties is crucial for understanding the drug's behavior in biological systems and for the development of thalidomide-based therapies (Fabro et al., 1967).

Chemical Properties Analysis

Thalidomide's chemical properties, such as its reactivity and stability, are influenced by its structure. The drug's teratogenicity is closely related to its chemical properties, particularly its ability to undergo hydrolysis to form various bioactive metabolites. Understanding these properties is crucial for mitigating the drug's adverse effects while harnessing its therapeutic potential (Mercurio et al., 2017).

科学的研究の応用

Thalidomide research has led to a better understanding of molecular targets, potentially contributing to safer drug designs and improved toxicity testing protocols (Kim & Scialli, 2011).

It has been found to enhance virus-specific CD8+ T cell cytokine production and cytotoxic activity, suggesting its potential as an immune-adjuvant therapy in chronic viral infections (Haslett et al., 2003).

Thalidomide and its analogs can overcome drug resistance in multiple myeloma cells by inducing apoptosis or G1 growth arrest in resistant cells (Hideshima et al., 2000).

The drug downregulates angiogenic genes in bone marrow endothelial cells of patients with active multiple myeloma and Kaposi's sarcoma, contributing to its efficacy in these diseases (Vacca et al., 2005).

Thalidomide and its immunomodulatory analogues have anti-cancer and anti-inflammatory activities, used experimentally to treat various cancers, dermatological, neurological, and inflammatory diseases (Teo et al., 2005).

It has potential applications in treating acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis (Weeber et al., 2003).

Thalidomide is an inhibitor of angiogenesis and could be used as a drug for diseases dependent on angiogenesis (D'Amato et al., 1994).

The drug exerts teratogenic effects by binding to cereblon, blocking its activity in limb development (Ito et al., 2010).

Thalidomide and its derivatives have shown efficacy in treating myelodysplastic syndrome (MDS) due to their anti-angiogenic and immunomodulatory effects (Wang Yin et al., 2021).

Thalidomide therapy with regulatory polymorphisms of the TNF-alpha gene can predict better outcomes in multiple myeloma patients with high TNF-alpha production (Neben et al., 2002).

It is an experimental drug used for the treatment of chronic inflammatory diseases like lupus erythematosus (Walchner et al., 2000).

Thalidomide has shown promise in treating several diseases, including HIV/AIDS, rheumatoid arthritis, Crohn's disease, and multiple myeloma (Neiger, 2000).

The drug is now used successfully to treat a range of adult conditions, including multiple myeloma and complications of leprosy (Vargesson, 2015).

Thalidomide has been effective in treating various dermatologic conditions, but side effects like teratogenicity and peripheral neuropathy remain limiting factors (Tseng et al., 1996).

特性

IUPAC Name |

2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJJHQNACJXSKW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046971 | |

| Record name | (+)-Thalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Thalidomide | |

CAS RN |

2614-06-4 | |

| Record name | (+)-Thalidomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2614-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Thalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Thalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Thalidomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALIDOMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN61H68KLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

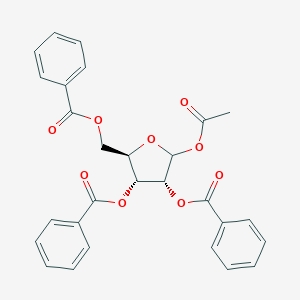

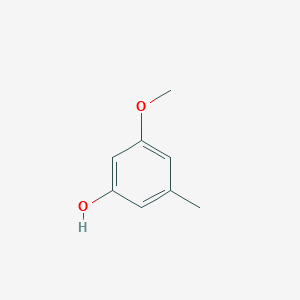

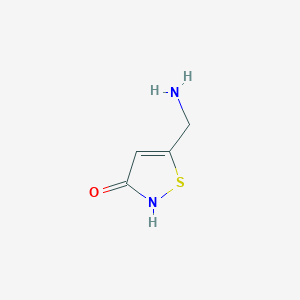

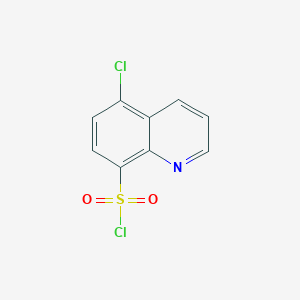

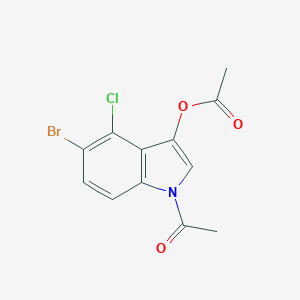

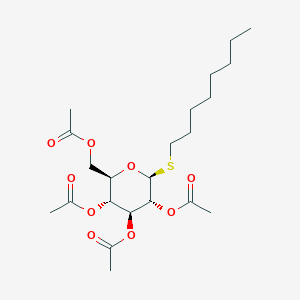

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)